molecular formula C11H15ClO2S B1581196 Pentamethylbenzenesulfonyl chloride CAS No. 52499-94-2

Pentamethylbenzenesulfonyl chloride

Cat. No.: B1581196
CAS No.: 52499-94-2
M. Wt: 246.75 g/mol
InChI Key: VDBXRBKVRRJRRW-UHFFFAOYSA-N
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Description

Pentamethylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a derivative of benzenesulfonyl chloride, where all five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

Pentamethylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes . This covalent modification can alter the activity, stability, and function of the target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, the sulfonylation of specific proteins can impact cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis . The compound’s ability to modify key biomolecules makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This reaction typically results in the formation of a covalent bond between the sulfonyl chloride group and the target molecule. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression . For example, the sulfonylation of enzymes involved in metabolic pathways can lead to changes in their activity, thereby influencing cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored at low temperatures to maintain its stability . Over time, exposure to moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These modifications can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular proteins can affect its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the compound’s activity and function within different cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylbenzenesulfonyl chloride can be synthesized through the sulfonylation of pentamethylbenzene. The typical synthetic route involves the reaction of pentamethylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pentamethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamethylbenzenesulfonyl chloride is unique due to the presence of five methyl groups, which increase its electron density and reactivity compared to benzenesulfonyl chloride. This makes it a more potent reagent for introducing the sulfonyl group into organic molecules .

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBXRBKVRRJRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200493
Record name Pentamethylbenzenesulphonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52499-94-2
Record name Pentamethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52499-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

In 500 ml of dichloromethane was dissolved 17.8 g of pentamethylbenzene and the solution was cooled to -5°~-10° C. A solution of 24 ml of chlorosulfonic acid in 400 ml of dichloromethane was added dropwise, and the mixture was allowed to stand at room temperature. The reaction mixture was poured into ice-5% aqueous sodium hydrogen carbonate. The organic layer was washed with water and dried over magnesium sulfate. Removal of the solvent by distillation leaves crystals which were collected by filtration and recrystallized from n-hexane. Yield 27.7 g (93.5%), m.p. 80°-81° C.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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